(3-Iodopropyl)cyclohexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

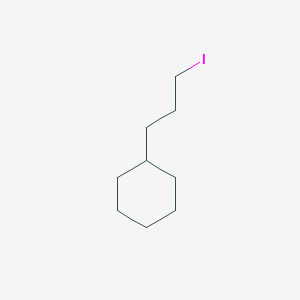

(3-Iodopropyl)cyclohexane is an organic compound with the molecular formula C9H17I It consists of a cyclohexane ring substituted with a 3-iodopropyl group

Applications De Recherche Scientifique

(3-Iodopropyl)cyclohexane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of biological pathways involving iodine-containing compounds.

Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.

Industry: Utilized in the production of specialty chemicals and materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodopropyl)cyclohexane typically involves the iodination of propylcyclohexane. One common method is the reaction of cyclohexane with 3-iodopropanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then iodinated to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: (3-Iodopropyl)cyclohexane can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions:

Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Substitution: Formation of various substituted cyclohexanes.

Oxidation: Formation of cyclohexanol or cyclohexanone.

Reduction: Formation of propylcyclohexane.

Mécanisme D'action

The mechanism of action of (3-Iodopropyl)cyclohexane involves its interaction with molecular targets through its iodine atom. The iodine atom can participate in various chemical reactions, such as halogen bonding, which can influence the reactivity and stability of the compound. The pathways involved may include nucleophilic substitution and oxidative addition, depending on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

- (3-Bromopropyl)cyclohexane

- (3-Chloropropyl)cyclohexane

- (3-Fluoropropyl)cyclohexane

Comparison: (3-Iodopropyl)cyclohexane is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This results in different reactivity and physical properties. For example, this compound may exhibit higher reactivity in nucleophilic substitution reactions compared to its bromo, chloro, and fluoro counterparts .

Activité Biologique

(3-Iodopropyl)cyclohexane is a halogenated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a cyclohexane ring with an iodine atom and a propyl group, suggests potential biological activities that merit exploration. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₃I

- Molecular Weight : 220.09 g/mol

- Structure : The compound consists of a cyclohexane ring substituted with a propyl group and an iodine atom at the 3-position.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its cytotoxic properties against various cancer cell lines. Preliminary studies suggest that this compound may exhibit selective toxicity towards tumor cells while sparing normal cells.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. The results indicate variable efficacy depending on the specific cell type:

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 150 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 200 | Cell cycle arrest |

| PC-3 (Prostate Cancer) | 180 | Mitochondrial dysfunction |

| HCT-116 (Colon Cancer) | 170 | Reactive oxygen species generation |

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Studies have shown that the compound can activate caspases, leading to programmed cell death in sensitive cancer cell lines.

- Cell Cycle Arrest : It has been observed that this compound can cause G0/G1 phase arrest in certain cell types, preventing further proliferation.

- Mitochondrial Dysfunction : The compound may disrupt mitochondrial function, resulting in increased oxidative stress and subsequent cell death.

Case Studies

Several case studies illustrate the biological relevance of this compound:

- Study on Melanoma Cells : A study demonstrated that treatment with this compound led to significant apoptosis in A375 melanoma cells, with an IC₅₀ value of 150 μM. The mechanism was linked to mitochondrial impairment and increased levels of reactive oxygen species (ROS).

- Prostate Cancer Research : In PC-3 prostate cancer cells, the compound induced cell cycle arrest and apoptosis at concentrations around 180 μM. The study highlighted the potential for using this compound as a therapeutic agent in prostate cancer treatment.

Propriétés

IUPAC Name |

3-iodopropylcyclohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17I/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIMGPQSIIJKCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624257 |

Source

|

| Record name | (3-Iodopropyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147936-56-9 |

Source

|

| Record name | (3-Iodopropyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.